Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate
Description
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is a bicyclic ester featuring a cyclopentane ring substituted with a methyl carboxylate group and a 3-bromophenyl moiety. The bromine atom at the meta position of the aromatic ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates in pharmaceutical synthesis, as evidenced by its derivatives in patent applications (e.g., EP 4 374 877 A2) . Its cyclopentane backbone provides conformational rigidity, distinguishing it from more flexible or strained analogs like cyclopropene derivatives .
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
YGAWZWYEMNRJQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(3-bromophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted cyclopentane derivatives.
Reduction: 1-(3-bromophenyl)cyclopentanol.
Oxidation: 1-(3-bromophenyl)cyclopentanecarboxylic acid.
Scientific Research Applications
Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is utilized in several scientific research areas:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: To investigate its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate
- Structure : Contains a 4-bromophenylsulfonyl group instead of a 3-bromophenyl substituent.
- Molecular Formula : C₁₃H₁₅BrO₄S vs. C₁₃H₁₅BrO₂ (target compound).
- Higher molecular weight (363.28 g/mol vs. 283.16 g/mol) and polarity likely reduce solubility in nonpolar solvents .
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
- Structure : Chalcone backbone with a 3-bromophenyl and p-tolyl group.
- Key Differences :
- Conjugated α,β-unsaturated ketone system enables UV absorption and redox activity, absent in the target compound’s ester functionality .
- Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL), suggesting the 3-bromophenyl group enhances bioactivity in certain contexts .
- Higher synthetic yield (62.32% vs. typical 77% for cyclopentane carboxylates) via microwave-assisted methods .
Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate
- Structure: Cyanomethyl substituent replaces the 3-bromophenyl group.
- Lower molecular weight (167.2 g/mol vs. 283.16 g/mol) and reduced steric hindrance may enhance metabolic processing .
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate
- Structure : Bromine on the cyclopentane ring instead of the phenyl group.
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The 3-bromophenyl group in the target compound provides moderate electron-withdrawing character, balancing stability and reactivity for stepwise functionalization (e.g., amidation or reduction) in multi-step syntheses .
- Steric Influence : The meta-substituted bromine minimizes steric clashes in cyclopentane-based macrocycles, contrasting with ortho-substituted analogs that hinder ring puckering .
- Biological Relevance : While chalcone derivatives exhibit direct cytotoxicity, the target compound’s ester group may improve prodrug compatibility or pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
